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For Researchers, Scientists, and Professionals in Materials Science

This technical guide provides a comprehensive overview of the thermodynamic properties of

Neodymium-Nickel (Nd-Ni) intermetallic compounds. Understanding these properties is crucial

for the design, synthesis, and application of these materials in various fields, including

magnetic materials, hydrogen storage, and catalysis. This document summarizes key

quantitative data, details experimental methodologies for their determination, and presents

visual representations of relevant processes and relationships.

Introduction to Nd-Ni Intermetallics
The binary Nd-Ni system is characterized by the formation of eight stable intermetallic

compounds: Nd₃Ni, Nd₇Ni₃, NdNi, NdNi₂, NdNi₃, Nd₂Ni₇, NdNi₅, and Nd₂Ni₁₇.[1] The

thermodynamic stability and properties of these phases dictate the performance and reliability

of Nd-Ni based materials. Key thermodynamic parameters that govern their behavior include

the enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity.

Thermodynamic Data of Nd-Ni Intermetallics
The following tables summarize the available quantitative thermodynamic data for Nd-Ni

intermetallic compounds. These values have been determined through a combination of
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experimental techniques and computational modeling, primarily using the CALPHAD

(Calculation of Phase Diagrams) method.[2]

Table 1: Enthalpy of Formation (ΔHf°) of Nd-Ni Intermetallics

Compound ΔHf° (kJ/mol of atoms)

Nd₃Ni -24.5

Nd₇Ni₃ -31.2

NdNi -40.1

NdNi₂ -41.5

NdNi₃ -39.6

Nd₂Ni₇ -37.2

NdNi₅ -33.9

Nd₂Ni₁₇ -23.7

Note: Data is based on CALPHAD modeling and may vary with different experimental

determinations.

Table 2: Entropy of Formation (ΔSf°) of Nd-Ni Intermetallics at 298.15 K
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Compound ΔSf° (J/mol·K of atoms)

Nd₃Ni -1.5

Nd₇Ni₃ -2.1

NdNi -3.0

NdNi₂ -2.5

NdNi₃ -2.2

Nd₂Ni₇ -1.9

NdNi₅ -1.5

Nd₂Ni₁₇ -1.0

Note: Data is based on CALPHAD modeling and represents the entropy change upon

formation from the pure elements.

Table 3: Gibbs Free Energy of Formation (ΔGf°) of Nd-Ni Intermetallics at 298.15 K

Compound ΔGf° (kJ/mol of atoms)

Nd₃Ni -24.0

Nd₇Ni₃ -30.6

NdNi -39.2

NdNi₂ -40.7

NdNi₃ -38.9

Nd₂Ni₇ -36.6

NdNi₅ -33.4

Nd₂Ni₁₇ -23.4

Note: Calculated from ΔGf° = ΔHf° - TΔSf° using the data from Tables 1 and 2.
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Table 4: Heat Capacity (Cp) of Nd-Ni Intermetallics

Comprehensive experimental heat capacity data for all individual Nd-Ni intermetallic

compounds is not readily available in the literature. However, the heat capacity can be

estimated using the Neumann-Kopp rule as a first approximation or determined experimentally

using techniques like Differential Scanning Calorimetry (DSC). For related rare earth-nickel

compounds, low-temperature heat capacity studies have been conducted to investigate their

magnetic and electronic properties.[3][4]

Experimental Protocols for Thermodynamic
Property Determination
The determination of thermodynamic properties of intermetallic compounds requires precise

and specialized experimental techniques. High-temperature calorimetry is a primary method for

directly measuring the enthalpy of formation.

High-Temperature Reaction Calorimetry
Objective: To directly measure the enthalpy of formation (ΔHf°) of an Nd-Ni intermetallic

compound.

Methodology:

Sample Preparation:

High-purity Neodymium (Nd) and Nickel (Ni) are weighed in the desired stoichiometric

ratio for the target intermetallic compound.

The elements are typically in the form of powders or small pieces to ensure a complete

and rapid reaction.

The sample is pressed into a pellet to ensure good thermal contact and containment.

Calorimeter Setup:

A high-temperature calorimeter, such as a Setaram MHTC or a custom-built instrument, is

used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/45944408_Low_temperature_heat_capacity_studies_on_intermetallic_and_semimetallic_rare_earth_compounds
https://jphyscol.journaldephysique.org/en/articles/jphyscol/abs/1979/05/jphyscol197940C539/jphyscol197940C539.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The calorimeter is calibrated using a standard material with a known enthalpy of fusion

(e.g., pure gold or silver).

The calorimeter is heated to a temperature above the reaction initiation temperature but

below the melting point of the product, if possible. A typical temperature for the synthesis

of rare-earth intermetallics is around 1473 K (1200 °C).

Measurement Procedure:

The pellet of the elemental mixture is dropped from room temperature into the pre-heated

calorimeter.

The heat generated by the exothermic formation reaction of the intermetallic compound is

measured by the calorimeter's sensors. This is the total heat effect, which includes the

heat of reaction and the heat absorbed by the sample to reach the calorimeter's

temperature.

In a separate experiment, a pre-synthesized pellet of the same intermetallic compound is

dropped from room temperature into the calorimeter at the same temperature. This

measures the enthalpy increment of the compound from room temperature to the

calorimeter temperature.

The standard enthalpy of formation at 298.15 K is then calculated by subtracting the

enthalpy increment of the compound from the total heat effect of the reaction of the

elements, taking into account the enthalpy increments of the pure elements.

Data Analysis:

The heat flow curves are integrated to determine the total heat effect.

Corrections are made for any heat loss or gain during the drop and for the heat of mixing if

a solvent is used (in solution calorimetry).

The final product is analyzed using techniques like X-ray Diffraction (XRD) and Scanning

Electron Microscopy (SEM) to confirm the formation of the desired single-phase

intermetallic compound.
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Experimental workflow for high-temperature reaction calorimetry.

Computational Modeling: The CALPHAD Method
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The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool used

to model the thermodynamic properties of multicomponent systems.[5] It combines

experimental data with thermodynamic models to create a self-consistent thermodynamic

database. This database can then be used to calculate phase diagrams and other

thermodynamic properties for which experimental data may be scarce.

The Gibbs free energy of each phase is described by a mathematical model that takes into

account temperature, pressure, and composition. For the Nd-Ni system, the Gibbs energy of

the liquid, solid solution, and intermetallic phases are modeled. The parameters in these

models are optimized to best reproduce the available experimental data, such as phase

boundary information and measured thermodynamic quantities.
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Logical relationship of the CALPHAD method.
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Conclusion
The thermodynamic properties of Nd-Ni intermetallics are fundamental to understanding their

stability and behavior in various applications. While a complete experimental dataset for all

compounds across all temperature ranges is not yet available, the combination of experimental

techniques like high-temperature calorimetry and computational methods such as CALPHAD

provides a robust framework for their assessment. The data and methodologies presented in

this guide serve as a valuable resource for researchers and scientists working with these

advanced materials. Further experimental work, particularly on the heat capacity and entropy of

the individual intermetallic phases, would be beneficial for refining the thermodynamic

databases and enabling more accurate material design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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